N-(4-Quinolyl)maleimide
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Overview
Description
N-(4-Quinolyl)maleimide is a heterocyclic compound with the molecular formula C13H8N2O2 and a molecular weight of 224.21 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Quinolyl)maleimide typically involves the reaction of 4-quinolinecarboxylic acid with maleic anhydride. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-Quinolyl)maleimide undergoes various chemical reactions, including:
Addition Reactions: It reacts with thiols to form thiosuccinimides through a thiol-Michael addition.
Substitution Reactions: It can undergo nucleophilic substitution reactions with amines to form aminothiomaleimides.
Common Reagents and Conditions:
Thiol-Michael Addition: Typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO) at neutral pH.
Nucleophilic Substitution: Conducted in methanol with amines under mild conditions.
Major Products:
Thiosuccinimides: Formed from the reaction with thiols.
Aminothiomaleimides: Resulting from nucleophilic substitution with amines.
Scientific Research Applications
N-(4-Quinolyl)maleimide has a wide range of applications in scientific research:
Chemistry: Used in the site-selective modification of proteins and peptides.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of bioconjugates and functional polymers.
Mechanism of Action
The mechanism of action of N-(4-Quinolyl)maleimide involves its reactivity with nucleophilic groups such as thiols and amines. The compound forms stable conjugates with these groups, which can inhibit the activity of enzymes by modifying their active sites . This reactivity is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
N-ethylmaleimide: Known for its use in enzyme inhibition studies.
N-phenylmaleimide: Used in the synthesis of polymers and as a crosslinking agent.
N-(2-furyl)maleimide: Employed in the study of protein interactions and as a fluorescent probe.
Uniqueness: N-(4-Quinolyl)maleimide is unique due to its quinoline moiety, which imparts distinct electronic properties and reactivity compared to other maleimide derivatives. This makes it particularly valuable in the study of complex biological systems and the development of specialized bioconjugates .
Properties
Molecular Formula |
C13H8N2O2 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
1-quinolin-4-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H8N2O2/c16-12-5-6-13(17)15(12)11-7-8-14-10-4-2-1-3-9(10)11/h1-8H |
InChI Key |
ZHLFXJBEJRZRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C(=O)C=CC3=O |
Origin of Product |
United States |
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